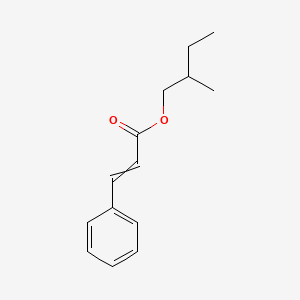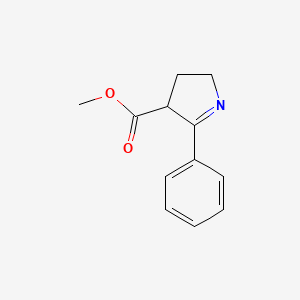
2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.
Another method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and provides good to excellent yields of the desired pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert it into different pyrrole derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole-3-carboxylic acids, while reduction can produce various reduced pyrrole derivatives.
Applications De Recherche Scientifique
2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester involves its interaction with various molecular targets and pathways. The specific mechanisms depend on the context of its application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its biological effects. The detailed molecular pathways are still under investigation and may vary based on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
- 2H-Pyrrole-5-carboxylic acid, 3,4-dihydro-, methyl ester
Uniqueness
2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
101402-44-2 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
methyl 5-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clé InChI |
KHHZGJAKDATSCL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCN=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



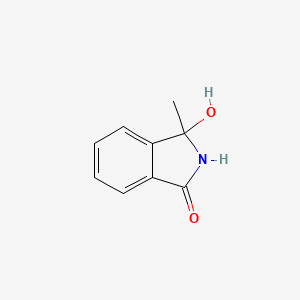
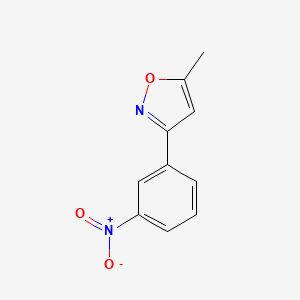
![N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide](/img/structure/B13973535.png)
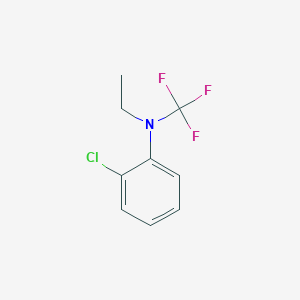


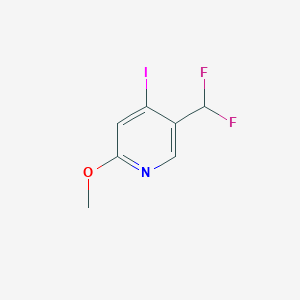
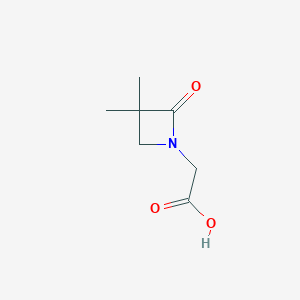

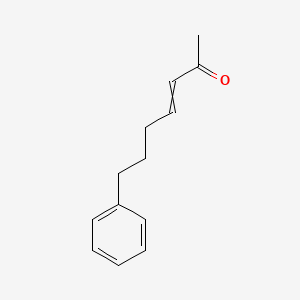

![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)
